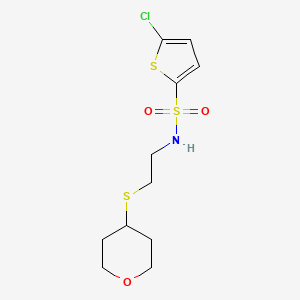
2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid”, also referred to as Boc-amino-acid, is a synthetic compound that is widely used in the biomedical and pharmaceutical industries. It has been identified for use in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves the use of cyanuric chloride as a clean and substoichiometric acid-amine coupling agent . The diesterphenol intermediate-based mechanism is proposed and supported by spectral characterization of the intermediate .Molecular Structure Analysis
The molecular formula of the compound is C13H21NO5 . The InChI code is 1S/C13H21NO5/c1-5-6-13(10(15)16)9-14(7-8-18-13)11(17)19-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) .Chemical Reactions Analysis
The compound exhibits different reactivity profiles depending on the conditions. For example, it has been found to exhibit enhanced inhibitory activity against rh-renin and hPRA under certain conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.31 . It is typically stored at 4 degrees Celsius and is usually in the form of an oil .Scientific Research Applications
Asymmetric Synthesis and Pharmaceutical Intermediates
Research has explored the use of morpholine derivatives in asymmetric synthesis, particularly in the formation of α-amino acids. Williams et al. (2003) developed an efficient method for asymmetric synthesis of N-tert-Butoxycarbonyl α-Aminoacids using 4-tert-Butoxycarbonyl-5,6-Diphenylmorpholin-2-one, a related compound to 2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (Williams, Sinclair, & Demong, 2003). These findings are crucial for pharmaceutical synthesis where stereoselective construction of compounds is essential.
Structural Studies and Crystallography
Wang et al. (2011) investigated the structure of a closely related compound, (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, providing insights into the molecular conformation and intermolecular interactions of such compounds (Wang, Xia, Liu, & Shen, 2011). Understanding these structural details can inform the design and optimization of morpholine-based drugs.
Novel Synthesis Methods and Chemical Transformations
The research by D’hooghe et al. (2006) on the synthesis of cis-3,5-disubstituted morpholine derivatives highlights the versatility of morpholine compounds in chemical synthesis (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006). Their work demonstrates the potential of using 2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid in creating diverse chemical structures.
Biodegradable Polymer Research
In the field of polymer science, Avci and Bayir (2002) explored the copolymerization of acrylamide with allyl-acrylate quaternary ammonium monomers, including N,N-morpholine-N-2-(t-butoxycarbonyl)allyl allyl ammonium bromide (Avci & Bayir, 2002). This study suggests that morpholine derivatives could be significant in developing new biodegradable polymers with functional properties.
Safety And Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-6-13(10(15)16)9-14(7-8-18-13)11(17)19-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXFFNGMANLBKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)(CC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid | |
CAS RN |
1823994-60-0 |
Source


|
| Record name | 4-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)morpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)


![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)



![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2363723.png)


